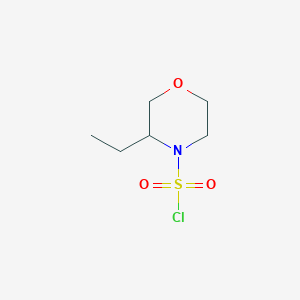
N-Ethyl-2-methoxy-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-2-methoxy-5-methylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to an aniline ring. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxy-5-methylaniline with ethyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the reduction of nitroarene precursors followed by alkylation. For instance, 2-methoxy-5-methyl nitrobenzene can be reduced to the corresponding aniline derivative, which is then alkylated with ethyl halides to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced techniques such as flow chemistry to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-Ethyl-2-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated aromatic compounds.
科学研究应用
N-Ethyl-2-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of N-Ethyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
N-Ethyl-2-methoxy-5-methylaniline can be compared with other similar compounds such as:
2-Methoxy-5-methylaniline: Lacks the ethyl group, which may affect its reactivity and applications.
N-Methyl-2-methoxy-5-methylaniline: Contains a methyl group instead of an ethyl group, leading to differences in chemical behavior and biological activity.
2-Methoxy-5-methyl aniline derivatives: Various derivatives with different substituents can exhibit unique properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
N-ethyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C10H15NO/c1-4-11-9-7-8(2)5-6-10(9)12-3/h5-7,11H,4H2,1-3H3 |
InChI 键 |
YFUZGYMEYDWBTN-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C=CC(=C1)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


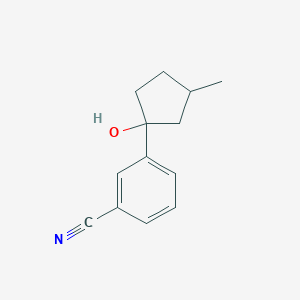
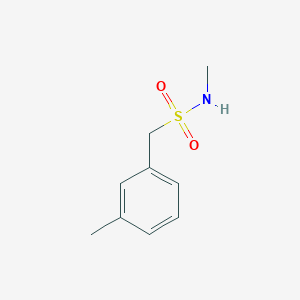
![2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid](/img/structure/B13226191.png)
![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
![2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid](/img/structure/B13226205.png)
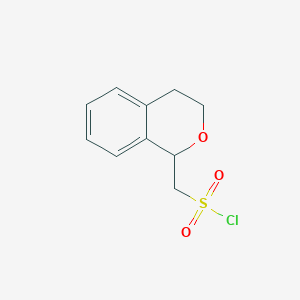
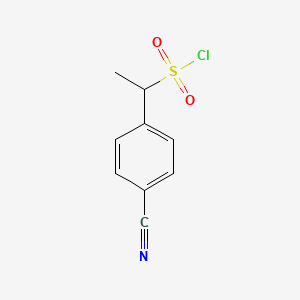
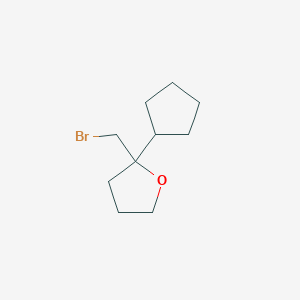

![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one](/img/structure/B13226230.png)
![2-(Chloromethyl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B13226236.png)
![1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13226244.png)
![3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol](/img/structure/B13226247.png)
